Cyclopenta-1,3-diene;cyclopenta-1,4-dien-1-ylmethyl(triphenyl)phosphanium;iron(2+)
Overview
Description
Cyclopenta-1,3-diene is an organic compound with the formula C5H6 . It is a colorless liquid with a strong and unpleasant odor . At room temperature, this cyclic diene dimerizes over the course of hours to give dicyclopentadiene via a Diels–Alder reaction . This dimer can be restored by heating to give the monomer .
Synthesis Analysis
Cyclopentadiene production is usually not distinguished from dicyclopentadiene since they interconvert . They are obtained from coal tar (about 10–20 g/tonne) and by steam cracking of naphtha (about 14 kg/tonne) .Molecular Structure Analysis
Cyclopentadiene has a planar molecular shape . The conjugated sp2 carbons of the original structure are not cyclic . Nonetheless, its allowed resonance is given in B, and therefore, cyclopent-2,4-dien-1-one is considered to be antiaromatic .Chemical Reactions Analysis
Cyclopentadiene is a very unstable compound and reacts with itself in a Diels-Alder reaction to give a more stable dimer, resembling cyclopentadiene . All attempts to synthesize cyclopenta-2,4-dien-1-one have failed and yielded only a dimerization product .Physical and Chemical Properties Analysis
Cyclopenta-1,3-diene has a molar mass of 66.103 g·mol −1 . It is insoluble in water and has a density of 0.802 g cm −3 . Its melting point is −90 °C and boiling point ranges from 39 to 43 °C .Mechanism of Action
Safety and Hazards
Cyclopenta-1,3-diene is a flammable liquid . Its vapor has anesthetic properties and can suppress the central nervous system and damage the liver and blood, causing symptoms similar to benzene poisoning . In the workplace, good ventilation should be ensured, and operators should wear protective equipment .
Future Directions
Properties
IUPAC Name |
cyclopenta-1,3-diene;cyclopenta-1,4-dien-1-ylmethyl(triphenyl)phosphanium;iron(2+) | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21P.C5H5.Fe/c1-4-14-22(15-5-1)25(20-21-12-10-11-13-21,23-16-6-2-7-17-23)24-18-8-3-9-19-24;1-2-4-5-3-1;/h1-19H,20H2;1-5H;/q;-1;+2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZKDJUVOAHWLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC(=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Fe+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26FeP+ | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424291 | |
Record name | NSC85764 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90424291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32914-67-3 | |
Record name | NSC85764 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90424291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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